Mesityloxide

描述

Mesityloxide, also known as 4-methylpent-3-en-2-one, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains a conjugated system of a carbonyl group and an alkene. This compound is commonly used as a solvent and an intermediate in the synthesis of other organic compounds .

准备方法

Mesityloxide can be synthesized through several methods:

Aldol Condensation of Acetone: The most common method involves the aldol condensation of acetone to form diacetone alcohol, which then undergoes dehydration to produce this compound.

Dehydration of Diacetone Alcohol: Diacetone alcohol can be directly dehydrated to form this compound.

Industrial Production: Industrially, this compound is produced by the catalytic dehydration of diacetone alcohol.

化学反应分析

Mesityloxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mesityl oxide epoxide or other oxidation products depending on the reagents and conditions used.

Addition Reactions: The conjugated system in this compound allows it to participate in nucleophilic addition reactions. For example, it can react with hydrogen cyanide to form cyanohydrins.

Hydrogenation: Hydrogenation of this compound produces methyl isobutyl ketone, which is a valuable solvent in various industrial applications.

科学研究应用

Synthesis of Chemical Intermediates

Mesityloxide is primarily used as a precursor for synthesizing various chemical intermediates. One notable application is its oxidation to produce alpha-methyl-beta-acetyl-acrylic acid, which is valuable in the synthesis of other compounds . This reaction can be catalyzed using metals such as manganese, nickel, or cobalt under controlled conditions to ensure optimal yields.

Table 1: Synthesis Applications of this compound

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its role in drug formulation and analysis. A notable study details a gas chromatography method developed for quantifying this compound in atazanavir sulfate, demonstrating its significance in pharmaceutical analysis . The method showed high specificity and sensitivity, allowing for accurate determination of this compound concentrations in drug substances.

Case Study: Quantification in Pharmaceuticals

- Study Focus : Determining this compound levels in atazanavir sulfate.

- Method : Gas chromatography with flame ionization detection.

- Results :

Industrial Applications

This compound's stability and reactivity make it suitable for various industrial applications, including:

- Solvent Usage : It serves as an effective solvent in organic synthesis due to its favorable boiling point and solubility characteristics.

- Intermediate in Polymer Production : this compound is used as an intermediate in producing polymers and resins, enhancing the physical properties of the final products.

Table 2: Industrial Applications of this compound

| Application | Industry | Description |

|---|---|---|

| Solvent | Organic Chemistry | Used for dissolving reactants in synthesis processes |

| Polymerization | Plastics and Coatings | Acts as an intermediate to improve polymer properties |

Environmental and Safety Considerations

While this compound has beneficial applications, it is essential to consider its toxicological effects. Studies indicate that repeated exposure can lead to accumulation within the body, raising concerns about its safety profile . Therefore, proper handling and safety measures are crucial when working with this compound.

Toxicological Data Summary

作用机制

The mechanism of action of mesityloxide involves its reactivity as an α,β-unsaturated ketone. The conjugated system allows for the delocalization of electrons, making the molecule highly reactive. The carbonyl group can undergo nucleophilic addition reactions, while the alkene can participate in electrophilic addition reactions. These properties enable this compound to act as an intermediate in various organic transformations .

相似化合物的比较

Mesityloxide is similar to other α,β-unsaturated ketones such as:

Isophorone: Both this compound and isophorone are used as solvents and intermediates in organic synthesis. isophorone has a more complex structure and is used in different industrial applications.

Phorone: Phorone is another α,β-unsaturated ketone that shares similar reactivity with this compound.

This compound is unique due to its relatively simple structure and high reactivity, making it a versatile intermediate in organic synthesis.

生物活性

Mesityloxide, also known as 4-methyl-3-penten-2-one, is a ketone that has garnered attention for its biological activity and potential applications in various fields, including toxicology and environmental science. This article provides an overview of the biological properties of this compound, focusing on its toxicity, mutagenicity, and ecological impact.

This compound is characterized by its chemical formula and appears as a colorless, oily liquid with a pungent odor. It has a flash point of 87 °F and is slightly soluble in water, making it relevant for both industrial applications and environmental assessments .

Toxicological Profile

Acute Toxicity : this compound exhibits slight toxicity in acute mammalian studies. Research indicates that it has low acute oral toxicity across various species, including rats, guinea pigs, rabbits, and mice. The compound was found to be irritating to rabbit skin when tested under occlusive conditions .

Repeated Dose Toxicity : A combined repeated dose and reproductive/developmental toxicity study conducted via inhalation in rats revealed a Lowest Observed Adverse Effect Level (LOAEL) of 124 mg/m³. The study reported transient effects attributed to the irritative properties of this compound, with no significant neurotoxicity observed .

Genotoxicity : Ames/Salmonella reverse mutation tests and mouse micronucleus studies yielded negative results, indicating that this compound does not present a concern for genotoxic potential .

Ecotoxicological Effects

This compound has been evaluated for its environmental impact, particularly regarding aquatic life. It demonstrates moderate acute toxicity towards aquatic invertebrates and freshwater vertebrates. The acute toxicity values for various aquatic organisms range from over 1000 mg/L for Daphnia magna to 71 mg/L for Salmo gairdneri (rainbow trout) .

Table 1: Acute Toxicity Values of this compound

| Organism | Acute Toxicity (mg/L) |

|---|---|

| Daphnia magna | >1000 |

| Salmo gairdneri | 71 |

| Various bacterial species | 50 - 500 |

Biological Activity

Stimulation of Germination : Interestingly, this compound has been shown to stimulate the germination of certain plant species while inhibiting others. For instance, it exhibited slight growth-stimulating effects on bean plants but inhibited germination in lettuce .

Behavioral Effects on Insects : In studies involving terrestrial arthropods, this compound was slightly toxic to spider mites and induced alarm behavior in several ant species upon exposure .

属性

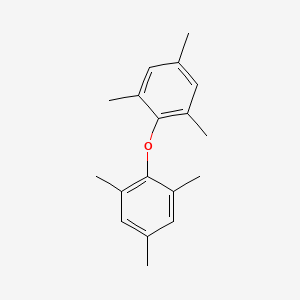

IUPAC Name |

1,3,5-trimethyl-2-(2,4,6-trimethylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXIZRZFGJZWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494589 | |

| Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64826-30-8 | |

| Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。